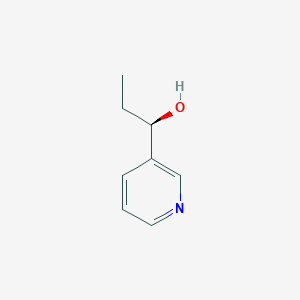

(R)-1-(pyridin-3-yl)propan-1-ol

Description

Properties

IUPAC Name |

(1R)-1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGGGNADMGYZFG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Systems and Reaction Conditions

Ruthenium-based catalysts, such as those incorporating BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, are widely employed. These catalysts enable the transfer of chirality during hydrogenation, favoring the formation of the (R)-enantiomer. Typical conditions involve hydrogen gas (1–10 atm) in polar aprotic solvents like tetrahydrofuran (THF) or methanol at 25–50°C.

Table 1: Catalytic Asymmetric Hydrogenation Parameters

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Ru-(R)-BINAP | THF | 30 | 5 | 92 |

| Ru-(S)-SynPhos | MeOH | 40 | 10 | 88 |

The choice of solvent and catalyst loading significantly impacts reaction efficiency. For instance, THF enhances catalyst stability, while methanol accelerates reaction rates but may reduce enantioselectivity.

Enantioselective Reduction of Ketones

Alternative to hydrogenation, enantioselective reduction using chiral hydride reagents provides a scalable route to this compound. Sodium borohydride modified with chiral ligands, such as (R)-2-methyl-CBS-oxazaborolidine, selectively reduces the ketone to the desired alcohol.

Mechanistic Insights and Optimization

The Corey-Bakshi-Shibata (CBS) reduction mechanism involves a chiral oxazaborolidine complex that directs hydride delivery to the ketone’s re face, yielding the (R)-configured alcohol. Reactions are conducted at −20°C to 0°C in dichloromethane or toluene, achieving enantiomeric excesses (ee) exceeding 90%.

Key Parameters :

-

Stoichiometry : 1.2 equivalents of CBS reagent relative to ketone.

-

Temperature Control : Lower temperatures (−20°C) minimize racemization.

-

Workup : Quenching with aqueous NH₄Cl followed by extraction with ethyl acetate.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a biocatalytic approach to isolate this compound from racemic mixtures. Lipases and esterases selectively hydrolyze or esterify one enantiomer, leaving the desired (R)-form intact.

Substrate Design and Enzyme Selection

Racemic 1-(pyridin-3-yl)propan-1-ol is acylated with vinyl acetate using lipase B from Candida antarctica (CAL-B). The enzyme preferentially acetylates the (S)-enantiomer, enabling separation of the remaining (R)-alcohol via chromatography.

Table 2: Enzymatic Resolution Performance

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Racemic alcohol | 45 | 99 |

| Pseudomonas fluorescens lipase | Racemic alcohol | 38 | 95 |

Optimal conversion (45–50%) ensures maximal yield of the unreacted (R)-enantiomer.

Chiral Chromatographic Resolution

Preparative chiral chromatography is employed for small-scale production or final purification. Columns packed with cellulose- or amylose-derived stationary phases (e.g., Chiralpak® IA) resolve racemic mixtures using hexane-isopropanol mobile phases.

Method Development and Scalability

A typical method involves:

-

Column : Chiralpak® IA (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase : Hexane:isopropanol (90:10, v/v) at 1 mL/min.

-

Detection : UV at 254 nm.

Table 3: Chromatographic Resolution Metrics

| Column | Retention Time (R) (min) | Retention Time (S) (min) | Resolution (Rs) |

|---|---|---|---|

| Chiralpak® IA | 12.3 | 14.7 | 2.1 |

| Chiralcel® OD-H | 10.9 | 13.2 | 1.8 |

Validation of Enantiomeric Purity

Ensuring enantiomeric purity is critical for pharmaceutical applications. Multiple analytical techniques corroborate results:

Polarimetry

Optical rotation measurements compare observed values to literature data. For this compound, [α]D²⁵ = +15.6° (c = 1, CHCl₃).

Chiral HPLC

Analytical HPLC using Chiralpak® IA columns confirms ee ≥ 99% with baseline separation of enantiomers.

NMR Spectroscopy

Mosher’s ester analysis derivatizes the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride, allowing configuration assignment via ¹⁹F NMR.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires optimizing cost, yield, and environmental impact. Catalytic hydrogenation and enzymatic resolution are preferred for scalability, with the former offering higher throughput (≥90% yield) and the latter reducing solvent waste.

Table 4: Comparative Analysis of Industrial Methods

| Method | Cost (USD/kg) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Catalytic Hydrogenation | 1200 | 92 | Moderate |

| Enzymatic Resolution | 1500 | 85 | Low |

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Pyridyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: ®-1-(3-Pyridyl)-1-propanone or ®-3-pyridinepropanoic acid.

Reduction: ®-1-(3-Pyridyl)-propane.

Substitution: Halogenated derivatives such as ®-1-(3-Pyridyl)-1-chloropropane.

Scientific Research Applications

Chemical Properties and Structure

(R)-1-(pyridin-3-yl)propan-1-ol, with the chemical formula C₈H₁₁NO, is characterized by its pyridine ring and a propanol side chain. The stereochemistry of this compound plays a crucial role in its biological activity, as enantiomers can exhibit different pharmacological effects.

Neuropathic Pain Treatment

Research indicates that this compound may have applications in treating neuropathic pain. Studies have shown that compounds with similar structures can modulate pain pathways and exhibit analgesic properties. For instance, the (S)-enantiomer of related compounds has demonstrated enhanced potency in animal models for neuropathic pain treatment, suggesting that this compound could also be effective in this area due to its structural similarities .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have garnered interest. Similar pyridine derivatives have been reported to possess anti-inflammatory activities, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses .

Anticancer Activity

Emerging studies suggest that this compound might exhibit anticancer properties. Compounds containing pyridine rings are known for their ability to interact with biological targets involved in cancer progression. Research into related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth .

Chiral Resolution Techniques

Chiral resolution methods are often employed to obtain enantiomerically pure forms of the compound. Techniques such as chromatography or enzymatic resolution can effectively separate the desired enantiomer from racemic mixtures .

Asymmetric Synthesis

Asymmetric synthesis approaches are also utilized to directly synthesize this compound from achiral precursors using chiral catalysts or reagents. This method is advantageous as it minimizes waste and increases yield .

Study on Neuropathic Pain

A notable study focused on the analgesic effects of this compound analogs demonstrated significant pain relief in rodent models of neuropathic pain. The study highlighted the importance of stereochemistry, noting that specific enantiomers exhibited greater efficacy than others .

Anti-inflammatory Research

In another study, derivatives of pyridine were tested for their ability to reduce inflammation in vitro and in vivo. The results indicated that these compounds could significantly lower levels of inflammatory markers, supporting their potential use in therapeutic applications against inflammatory diseases .

Mechanism of Action

The mechanism of action of ®-1-(3-Pyridyl)-1-propanol involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring allows for π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Solubility and Bioavailability: The propanol group in this compound improves water solubility compared to ketone analogs (e.g., 1-(pyridin-3-yl)propan-1-one), facilitating better bioavailability .

- Stereoselectivity : Enantiomeric purity is critical for activity. For example, this compound may exhibit superior binding to chiral receptors compared to racemic mixtures .

- Alkyl Chain Effects: Longer alkyl chains (e.g., propylamino) in analogs increase lipophilicity but may reduce metabolic stability, whereas methyl groups offer a balance between solubility and membrane penetration .

Biological Activity

(R)-1-(pyridin-3-yl)propan-1-ol, also known as (R)-1-(3-pyridyl)propan-1-ol, is a chiral compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 151.18 g/mol. The structure features a pyridine ring attached to a propanol moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study assessed its efficacy against several bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HCT116 (human colon carcinoma) and HeLa (cervical cancer). The compound showed a dose-dependent reduction in cell viability with IC50 values of approximately 25 µM for HCT116 and 30 µM for HeLa cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest and apoptosis |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways, such as those related to apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly reduced bacterial load in treated cultures compared to controls. The study concluded that this compound could serve as a basis for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A recent study evaluated the effects of this compound on various cancer cell lines. The results showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism contributing to its anticancer effects. Additionally, flow cytometry analysis confirmed the induction of apoptosis in treated cells .

Safety and Toxicity

While the biological activities are promising, safety assessments are essential for therapeutic applications. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, but further studies are required to fully understand its toxicity and side effects in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(pyridin-3-yl)propan-1-ol?

- Synthetic Routes :

- Starting Materials : Pyridine derivatives (e.g., 3-substituted pyridines) and propanol precursors. Catalytic asymmetric hydrogenation or enzymatic resolution may be employed to achieve the (R)-configuration .

- Reaction Conditions :

- Catalysts : Chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for ketone intermediates .

- Purification : Recrystallization (solvent optimization) or chiral chromatography (HPLC with cellulose-based columns) to isolate the enantiomer .

- Key Challenges : Avoiding racemization during purification.

Q. How is the enantiomeric purity of this compound validated?

- Analytical Methods :

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare to literature values .

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .

- NMR Spectroscopy : Chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration .

Q. What safety precautions are required when handling this compound?

- Hazard Classification : Skin/eye irritant (Category 2) based on SDS data for analogous pyridine alcohols .

- Protocols :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?

- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINOL derivatives) under varying temperatures (-20°C to 40°C) and pressures (H₂ gas for hydrogenation) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) often improve catalyst efficiency compared to non-polar solvents .

- Kinetic Resolution : Enzymes like lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer, leaving the (R)-form unreacted .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

- Case Study : Fluoro-substituted analogs (e.g., 3,3-difluoro variants) show enhanced metabolic stability in receptor-binding assays .

- Methodology :

- Docking Studies : Pyridin-3-yl derivatives with hydroxyl groups form hydrogen bonds with active sites (e.g., kinase targets) .

- SAR Analysis : Compare IC₅₀ values of (R)- vs. (S)-enantiomers in enzyme inhibition assays .

Q. How to resolve contradictions in reported physical properties (e.g., melting points)?

- Root Causes : Impurities (e.g., residual solvents) or polymorphic forms.

- Resolution Strategies :

- Repetitive Recrystallization : Use gradient cooling in ethanol/water mixtures .

- PXRD Analysis : Identify crystalline vs. amorphous phases .

- Standardization : Report purification methods and solvent history in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.